(6-Fluoroisoquinolin-8-yl)methanamine

Descripción

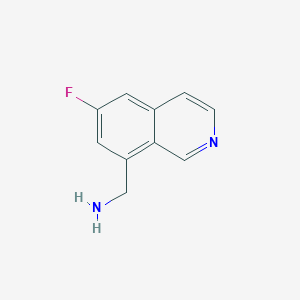

(6-Fluoroisoquinolin-8-yl)methanamine is a fluorinated isoquinoline derivative characterized by a methanamine (-CH2NH2) group at the 8-position and a fluorine atom at the 6-position of the isoquinoline ring.

Structure

2D Structure

Propiedades

IUPAC Name |

(6-fluoroisoquinolin-8-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c11-9-3-7-1-2-13-6-10(7)8(4-9)5-12/h1-4,6H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDKFIKFDAAZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C=C(C=C21)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material Preparation and Fluorination

- The synthesis often begins with fluorinated phenethylamine derivatives or fluorinated isoquinoline precursors.

- For example, 2-(3-fluorophenyl)ethylamine can be acylated with pivaloyl chloride to form a pivaloylamide intermediate.

- Directed ortho-lithiation using butyllithium or lithium reagents at low temperatures (−78 °C to 25 °C) in solvents like diethyl ether or tetrahydrofuran (THF) enables lithiation adjacent to the fluorine substituent.

- Subsequent formylation with dimethylformamide (DMF) introduces an aldehyde functionality ortho to the fluorine, facilitating cyclization to the isoquinoline ring system with retention of the fluorine atom.

Cyclization to Fluoroisoquinoline Core

- Acid-catalyzed cyclization of the formyl intermediate results in the formation of 8-fluoro-3,4-dihydroisoquinoline derivatives.

- This step often involves loss of protecting groups such as pivaloyl moieties.

- The cyclized product can be isolated as hydrochloride salts to improve stability and facilitate purification.

Introduction of the Methanamine Group

- The 8-position methanamine substituent is introduced via nucleophilic substitution or reductive amination.

- A common approach involves converting 8-hydroxymethyl or 8-chloromethyl isoquinoline derivatives into the corresponding amine.

- For instance, 1-(chloromethyl)-6-fluoroisoquinoline derivatives can be reacted with amine nucleophiles under mild conditions to yield the methanamine functionality.

Reduction of Nitro to Amino Groups (if applicable)

- In some synthetic sequences, nitro-substituted intermediates such as 1,3-dichloro-6-nitroisoquinoline are hydrogenated to the corresponding amino compounds.

- This hydrogenation is typically performed using palladium on carbon catalysts in the presence of solvents like methanol and salts such as potassium carbonate.

- Reaction conditions include pressures around 0.6 MPa and temperatures near 45 °C, with reaction times ranging from 2 to 8 hours for complete conversion.

Purification and Isolation Procedures

- Crude products are subjected to filtration to remove insoluble impurities.

- Activated charcoal treatment in solvents such as methanol or ethanol helps decolorize and purify the compound.

- Acid-base extraction steps using acidic solutions (e.g., 5% citric acid) and basic solutions (e.g., ammonium hydroxide or potassium carbonate) facilitate separation of the desired amine.

- Recrystallization from solvents like ethanol at elevated temperatures (~75 °C) followed by slow cooling over 16 hours yields highly pure (≥99% by HPLC) solid products.

- Filtration materials include nylon or PTFE filters to ensure high purity.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Solvents | Notes/Outcomes |

|---|---|---|---|

| Acylation of fluorophenethylamine | Pivaloyl chloride | Diethyl ether, THF | Forms pivaloylamide intermediate |

| Directed ortho-lithiation | Butyllithium, −78 °C to 25 °C | Diethyl ether, THF | Lithiation adjacent to fluorine, prevents aryne formation |

| Formylation | Dimethylformamide (DMF) | Same as lithiation solvent | Introduces aldehyde for cyclization |

| Acid-catalyzed cyclization | Concentrated sulfuric acid or acidic medium | - | Forms 8-fluoro-3,4-dihydroisoquinoline |

| Conversion to chloromethyl derivative | Thionyl chloride (SOCl2) | - | Yields 1-chloromethyl-6-fluoroisoquinoline |

| Amination | Amine nucleophile (e.g., methanamine) | Suitable solvent | Introduces methanamine group at 8-position |

| Nitro group hydrogenation (if applicable) | Pd/C catalyst, potassium carbonate, 0.6 MPa, 45 °C | Methanol + co-solvents | Converts nitro to amino group |

| Purification | Filtration, charcoal treatment, acid-base extraction | Methanol, ethanol, citric acid, ammonium hydroxide | Multi-step purification to >99% purity |

Research Findings and Considerations

- The use of low temperatures during lithiation is critical to prevent side reactions such as aryne formation and to maintain regioselectivity near the fluorine substituent.

- Solvent choice is important for solubility and reaction efficiency; mixtures of ethers and polar solvents are commonly employed.

- Hydrogenation conditions must be carefully controlled to avoid over-reduction or decomposition of sensitive fluorinated isoquinoline cores.

- Multi-step purification involving charcoal treatment and acid-base extraction significantly improves product purity and yield.

- The final compound can be isolated as free base or as various acid salts (e.g., hydrochloride, citric acid salt) to enhance stability and handling.

Análisis De Reacciones Químicas

Types of Reactions

(6-Fluoroisoquinolin-8-yl)methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as PhI(OAc)2 in combination with TEMPO as an oxidizing agent.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can occur under various conditions, depending on the substituents involved.

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, and substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

(6-Fluoroisoquinolin-8-yl)methanamine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism of action of (6-Fluoroisoquinolin-8-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, similar compounds like fluoroquinolones target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV, leading to cell death . The exact molecular targets and pathways for this compound are still under investigation.

Comparación Con Compuestos Similares

Data Table: Key Comparisons

| Compound | Molecular Weight (g/mol) | Key Functional Group | Solubility (Water) | Applications |

|---|---|---|---|---|

| This compound | ~180–190 (estimated) | -CH2NH2 | Moderate (acid-dependent) | Drug discovery, ligands |

| Methyl 6-Fluoroisoquinoline-8-carboxylate | 205.18 | -COOCH3 | Low (organic solvents) | Kinase inhibitors, synthesis |

| Quinoxalin-6-ylmethanamine | ~160–170 (estimated) | -CH2NH2 | Moderate | Anticancer agents |

| Methanamine (Methylamine) | 31.06 | -NH2 | High | Chemical synthesis, gas treatment |

Actividad Biológica

(6-Fluoroisoquinolin-8-yl)methanamine is a synthetic compound with a growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies with related compounds.

Overview of this compound

This compound belongs to the isoquinoline class of compounds, characterized by a bicyclic structure that includes a nitrogen atom. The fluorine substitution at the 6-position is significant as it influences the compound's reactivity and biological interactions.

Chemical Structure

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H9FN2 |

| InChI Key | JIDKFIKFDAAZJP-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Similar compounds have been shown to target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV, which are crucial for DNA replication and cell division, leading to cell death in bacterial cells.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in anticancer research.

Anticancer Properties

Studies have demonstrated that fluorinated isoquinoline derivatives possess enhanced anticancer activity compared to their non-fluorinated counterparts. For instance, fluorination at the 6-position has been linked to improved potency against various cancer cell lines, including pancreatic and prostate cancers .

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| HCT-13 | 21.6 | Pancreatic Cancer |

| HCT-8 | 30.4 | Prostate Cancer |

| This compound | TBD | Various |

Comparative Studies

Comparative studies highlight the unique position of this compound among isoquinoline derivatives. For example, compounds with similar structures but different substitutions show varying degrees of potency against cancer cells.

Synergistic Effects

Research has shown that combining isoquinoline fluorination with secondary amine methylation can produce greater-than-additive effects on antiproliferative activity. This suggests that structural modifications can significantly impact therapeutic efficacy .

Case Studies

Several case studies have explored the biological activity of this compound:

- Case Study on Anticancer Activity : A study focused on the compound's effects on pancreatic cancer cells demonstrated significant cytotoxicity, with enhanced activity observed in the presence of copper ions, which are known to influence drug efficacy .

- Mechanism Exploration : Another investigation utilized density functional theory (DFT) calculations to elucidate the interaction mechanisms at play when this compound interacts with target proteins involved in cancer progression .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report confidence intervals (95%) to address variability in fluorinated compound activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.